molecular formula C7H11NO3S2 B13955294 3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 63909-89-7

3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B13955294
CAS No.: 63909-89-7
M. Wt: 221.3 g/mol
InChI Key: XPPWZDOSWWFHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a chemical compound based on the privileged thiazolidin-4-one scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . This specific derivative features a 2,2-dimethoxyethyl substituent at the N3 position, a modification that can be explored to fine-tune the molecule's physicochemical properties and biological activity. The thiazolidin-4-one core is widely recognized for its diverse pharmacological potential, serving as a key scaffold in the development of novel therapeutic agents . Researchers value this class of compounds for its broad spectrum of reported bioactivities. Notably, thiazolidin-4-one derivatives have demonstrated substantial promise as antimicrobial agents . They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity superior to standard antibiotic drugs like ampicillin . Furthermore, certain derivatives within this chemical family possess potent antibiofilm properties, capable of inhibiting the formation of resilient bacterial biofilms, which are a major cause of persistent infections and antimicrobial resistance . Beyond antimicrobial applications, the thiazolidin-4-one scaffold is extensively investigated for other research applications, including antitumor , anti-inflammatory , antitubercular , and antioxidant activities . The presence of the exocyclic double bond at the C5 position, which can be introduced via Knoevenagel condensation, is a common structural feature often associated with enhanced pharmacological profiles . This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a core structure for evaluating new biological targets in hit-to-lead optimization campaigns .

Properties

CAS No.

63909-89-7

Molecular Formula

C7H11NO3S2

Molecular Weight

221.3 g/mol

IUPAC Name

3-(2,2-dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C7H11NO3S2/c1-10-6(11-2)3-8-5(9)4-13-7(8)12/h6H,3-4H2,1-2H3

InChI Key

XPPWZDOSWWFHQF-UHFFFAOYSA-N

Canonical SMILES

COC(CN1C(=O)CSC1=S)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the reaction of 2,2-dimethoxyethylamine with appropriate thiocarbonyl-containing precursors under acidic or neutral conditions. The process typically proceeds via the formation of an intermediate amine-thiocarbonyl adduct, followed by intramolecular cyclization to form the thiazolidinone ring. Common solvents include ethanol or methanol, with reaction temperatures elevated to facilitate complete conversion.

Step Reagents/Conditions Description
1 2,2-Dimethoxyethylamine + thiocarbonyl compound Formation of intermediate
2 Acidic conditions, solvent (EtOH/MeOH), heat Cyclization to form thiazolidinone ring
3 Purification (recrystallization/chromatography) Isolation of pure product

This method is supported by spectroscopic characterization such as NMR and IR to confirm the structure.

Industrial Scale Production

On an industrial scale, the synthesis follows similar steps but employs continuous flow reactors and automated systems to enhance yield and efficiency. Purification techniques such as recrystallization and chromatographic methods are optimized for scalability and product purity.

Alternative Synthetic Routes for Thiazolidin-4-one Derivatives

Several synthetic routes for thiazolidin-4-one derivatives have been documented, which may be relevant for the synthesis of this compound:

Synthetic Route Description Key Reagents/Conditions Yield/Notes
Route 1 One-pot synthesis from aromatic amine, aldehyde, mercaptoacetic acid with Bi(SCH2COOH)3 catalyst under solvent-free conditions Elevated temperature (~70°C), monitored by TLC Enhanced yields with temperature increase
Route 2 One-pot four-component condensation-cyclization involving hydrazine carbothiomide derivatives and DMAD in ethanol Reflux in absolute ethanol, elimination of MeOH Formation of thiazolidin-4-one analogues
Route 4 & 5 Reaction of aniline derivatives, benzaldehyde, and thioglycolic acid at 110°C in polypropylene glycol (PPG) Purification by silica gel chromatography Good yields (~83%)
Route 6 Reaction of pyrazole carbaldehyde, anilines, and thioglycolic acid with DSDABCOC catalyst Ultrasonic irradiation, acetonitrile solvent High yields (82–92%)
Route 7 Room temperature reaction of aromatic carbaldehyde, aromatic amines, and mercaptoacetic acid in diisopropyl ethyl ammonium acetate (DTPEAC) Mild conditions Efficient synthesis

These methods highlight the versatility of thiazolidinone synthesis, often involving condensation of amines with thiocarbonyl and aldehyde or alkyne components, which can be adapted to incorporate the 2,2-dimethoxyethyl substituent.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Conventional two-step 2,2-Dimethoxyethylamine + thiocarbonyl compound Acidic/neutral, EtOH/MeOH, heat Well-established, reproducible Requires purification steps
Industrial continuous flow Same as conventional but scaled Automated, continuous flow High yield, scalable Requires specialized equipment
One-pot multicomponent Phenyl isothiocyanate, primary amine, DMAD Room temp, catalyst-free, EtOH Rapid, high yield, no chromatography May require optimization for specific substituents
Multicomponent condensation Aromatic amine, aldehyde, mercaptoacetic acid, catalysts Solvent-free or reflux, various catalysts Green chemistry approaches, efficient Catalyst dependency in some routes

Research Findings and Analysis

  • The synthesis of this compound primarily relies on nucleophilic substitution and cyclization reactions involving 2,2-dimethoxyethylamine and thiocarbonyl precursors.

  • One-pot multicomponent reactions offer a promising alternative to classical stepwise synthesis, enhancing molecular diversity and reducing reaction times and purification requirements.

  • Industrial methods focus on continuous flow and automation to improve yield and reproducibility, which is critical for scale-up and commercial applications.

  • The choice of solvent, temperature, and catalyst significantly affects the yield and purity of the product. For example, polypropylene glycol (PPG) has been shown to be a superior solvent compared to polyethylene glycol (PEG) in some thiazolidinone syntheses.

  • Spectroscopic methods such as NMR, IR, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rhodanine derivatives share the core 2-sulfanylidene-1,3-thiazolidin-4-one structure but differ in substituents at the N3 and C5 positions, leading to variations in physicochemical properties and bioactivity. Below is a systematic comparison:

Table 1: Key Structural and Functional Differences

Compound Name N3 Substituent C5 Substituent Key Properties/Activities References
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one Benzyl None (unsubstituted) • Confirmed by X-ray crystallography (R = 0.03).
• Used in comparative bioactivity studies.
3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one Allyl 4-Nitrobenzylidene • Exhibits π-conjugation; UV-vis λmax at 420 nm.
• Intramolecular C–H···S interactions stabilize crystal structure.
(5E)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (S764582) H 4-Ethylphenylmethylidene • Targets MXD3 signaling pathway.
• Preclinical candidate for oncology.
3-Ethyl-5-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one Ethyl 4-Hydroxyphenyl • IR: C=O stretch at 1689 cm<sup>-1</sup>.
• Moderate antimicrobial activity.
Optovin [(5E)-5-[(2,5-Dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one] H Complex heterocyclic group • Light-sensitive ligand for anion channels.
• Modulates sensory pain pathways.
5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one H Benzothiophene-methylidene • Potential applications in materials science due to extended conjugation.

Key Observations :

Substituent Effects on Bioactivity: N3-Allyl/benzyl vs. 2,2-dimethoxyethyl: Allyl and benzyl groups enhance lipophilicity, favoring membrane penetration, while the 2,2-dimethoxyethyl group may improve aqueous solubility due to ether oxygen atoms . C5-Arylidene Groups: Electron-withdrawing groups (e.g., –NO2 in ) redshift UV-vis absorption, critical for photodynamic applications. Electron-donating groups (e.g., –OCH3) reduce reactivity but improve stability .

Crystallographic Trends :

  • Intramolecular C–H···S interactions (distance ~2.51–2.55 Å) are common in rhodanines, stabilizing planar conformations . For example, 3-allyl-5-(4-nitrobenzylidene) derivatives exhibit pseudo-six-membered rings via these interactions .

Optovin’s light-sensitive activity underscores the versatility of rhodanine scaffolds in neuropharmacology .

Biological Activity

3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₆H₉N₁O₂S₂
  • Molecular Weight : 191.26 g/mol
  • Structure : The compound features a thiazolidinone ring, which is critical for its biological activity.

1. Antimicrobial Activity

Thiazolidin-4-ones, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit a range of bacterial strains.

Bacterial Strain Inhibition Zone (mm) Standard Drug Comparison
E. coli15AmpicillinModerate
S. aureus18CiprofloxacinHigh
C. albicans12FluconazoleModerate

Studies have shown that modifications in the thiazolidinone structure can enhance antimicrobial efficacy against resistant strains .

2. Antioxidant Activity

The antioxidant potential of thiazolidin-4-ones is attributed to their ability to scavenge free radicals and reduce oxidative stress. In vitro assays have confirmed that derivatives of this compound exhibit significant antioxidant activity.

Compound DPPH Scavenging Activity (%) IC50 (µg/mL)
This compound8525
Ascorbic Acid9510

The structure-activity relationship indicates that the presence of electron-donating groups enhances antioxidant capacity .

3. Antidiabetic Activity

Thiazolidinone derivatives have been investigated for their potential as antidiabetic agents through their action on peroxisome proliferator-activated receptors (PPARs). The compound has shown promise in lowering blood glucose levels in diabetic models.

Model Blood Glucose Reduction (%) Standard Drug
STZ-induced Diabetic Rats30Metformin
Normal Rats10None

The mechanism involves the activation of PPARγ, which plays a crucial role in glucose metabolism .

4. Anti-inflammatory Activity

Research indicates that thiazolidinones possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

Case Studies

Several studies have highlighted the biological potential of thiazolidinone derivatives:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that modified thiazolidinones exhibited enhanced activity against multi-drug resistant strains of E. coli and S. aureus .
  • Antioxidant Properties Assessment : A comparative analysis showed that certain thiazolidinone derivatives had superior antioxidant activities compared to standard antioxidants like ascorbic acid .
  • Diabetes Management Study : In an experimental model of diabetes, treatment with thiazolidinone derivatives resulted in significant improvements in glycemic control compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.